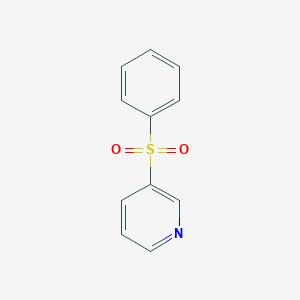

3-(Phenylsulfonyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in organic and medicinal chemistry. nih.govresearchgate.net Its presence is noted in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.govscispace.com The unique heteroaromatic nature of pyridine allows for easy conversion into a multitude of functional derivatives, making it a highly sought-after scaffold in drug design and synthesis. nih.gov Pyridine derivatives are integral to many commercially available drugs, highlighting their profound impact on pharmacological activity. nih.govresearchgate.netscispace.com The inherent polarity and potential for ionization of the pyridine ring can enhance the water solubility of less soluble molecules, a crucial factor in the development of pharmaceuticals. researchgate.net

Role of Sulfonyl Moieties in Organic Chemistry

The sulfonyl group (–SO2–) is a highly polar and electron-withdrawing functional group that plays a crucial role in organic chemistry. fiveable.me Its presence can significantly influence a molecule's physical and chemical properties, including its reactivity, solubility, and intermolecular interactions. fiveable.me Sulfonyl-containing compounds, such as sulfones and sulfonamides, are widespread in medicinal chemistry due to their diverse biological activities. nih.gov The sulfonyl group's ability to stabilize adjacent carbocations or carbanions makes it a valuable tool in the synthesis of complex organic molecules. fiveable.me Furthermore, methods utilizing sulfur dioxide as a building block for the sulfonyl moiety have gained considerable attention in recent years. nih.gov

Overview of 3-(Phenylsulfonyl)pyridine within Advanced Chemical Research Contexts

This compound emerges as a significant compound at the intersection of pyridine and sulfonyl chemistry. Its structure, featuring a phenylsulfonyl group attached to the 3-position of a pyridine ring, imparts a unique combination of electronic and steric properties. This has led to its exploration as a key intermediate and building block in various fields of chemical research. For instance, derivatives of this compound have been investigated for their potential in medicinal chemistry, with some showing promise as Nrf2 activators, which are involved in cellular defense mechanisms. google.com The compound and its analogs are also valuable in the development of novel materials and as intermediates in the synthesis of more complex, highly functionalized molecules. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H9NO2S |

| IUPAC Name | This compound |

| Physical State | Solid |

Research Findings on this compound

Recent research has highlighted the utility of this compound and its derivatives in various synthetic and medicinal applications.

One notable area of investigation involves the use of this compound derivatives in the development of novel therapeutic agents. For example, halo-(3-(phenylsulfonyl)prop-1-enyl)pyridine derivatives have been synthesized and identified as activators of the Nrf2 pathway, suggesting their potential for treating diseases associated with decreased Nrf2 activity. google.com

Furthermore, the synthesis of this compound itself has been a subject of study. An electrochemical method for the meta-C–H sulfonylation of pyridines has been developed, providing a direct and efficient route to compounds like this compound. nih.gov This method offers a scalable and practical approach for producing this valuable synthetic intermediate. nih.gov

The reactivity of the pyridine ring in conjunction with the sulfonyl group has also been explored. The phenylsulfonyl group can influence the regioselectivity of reactions on the pyridine ring, making it a useful directing group in organic synthesis. researchgate.net This allows for the targeted functionalization of the pyridine scaffold to create highly decorated and specific molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39574-18-0 |

|---|---|

Molecular Formula |

C11H9NO2S |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

3-(benzenesulfonyl)pyridine |

InChI |

InChI=1S/C11H9NO2S/c13-15(14,10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |

InChI Key |

NYZBLZYFGKRZOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylsulfonyl Pyridine and Its Structural Analogs

Strategies for Carbon-Sulfur Bond Formation at the Pyridine (B92270) C3 Position

The creation of the C-S bond at the third position of the pyridine ring is accomplished through several primary strategies, including coupling reactions with sulfinate precursors, transition metal-catalyzed cross-coupling, and nucleophilic aromatic substitution. Electrophilic substitution reactions on the pyridine ring, which are common for many aromatic systems, are challenging and typically occur at the 3-position only under forcing conditions due to the electron-deficient nature of the ring. wikipedia.orgquora.comslideshare.net

Coupling Reactions Utilizing Halopyridines and Sulfinate Precursors

A prominent method for the synthesis of 3-(Phenylsulfonyl)pyridine involves the coupling of a 3-halopyridine with a phenylsulfinate salt. This approach directly forms the desired carbon-sulfur bond. Pyridine sulfinates have been demonstrated to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govsemanticscholar.orgrsc.orgsigmaaldrich.com The reaction of a 3-halopyridine with a sulfinate, such as sodium benzenesulfinate (B1229208), provides a direct route to the target molecule.

A study on the palladium-catalyzed cross-coupling of pyridine sulfinates with aryl halides highlighted the utility of pyridine-3-sulfinate in these transformations. The optimized conditions often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

| Parameter | Condition |

|---|---|

| Pyridine Substrate | Pyridine-3-sulfinate |

| Coupling Partner | Aryl halide (e.g., 4-bromotoluene) |

| Catalyst | Palladium acetate (B1210297) (Pd(OAc)2) |

| Ligand | Tricyclohexylphosphine (PCy3) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | 1,4-Dioxane |

| Temperature | 150 °C |

Transition Metal-Catalyzed Cross-Coupling Approaches to this compound Synthesis

Transition metal catalysis, particularly with palladium and copper, offers versatile and efficient pathways for the synthesis of aryl sulfones, including this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of carbon-sulfur bonds. organic-chemistry.orgorganic-chemistry.orgacs.org A three-component palladium-catalyzed approach for the synthesis of diaryl sulfones has been developed, which could be adapted for this compound. This method unites an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate. nih.govresearchgate.net

In a typical reaction, an organolithium reagent is reacted with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form a lithium sulfinate in situ. This is then coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net For the synthesis of this compound, this would involve the coupling of a 3-halopyridine with a phenyl lithium-derived sulfinate.

| Component | Example | Role |

|---|---|---|

| Organometallic Reagent | Phenyllithium | Source of the phenyl group |

| Sulfur Dioxide Source | DABSO | Provides the SO2 moiety |

| Aryl Halide | 3-Bromopyridine | Source of the pyridine ring |

| Catalyst System | [Pd2(dba)3] / XantPhos | Catalyzes the cross-coupling reaction |

Copper-catalyzed reactions also provide a viable route to aryl sulfones. Copper catalysis can be used in three-component reactions to synthesize polysubstituted imidazo[1,2-a]pyridines, demonstrating the utility of copper in activating pyridine substrates. rsc.orgresearchgate.netresearchgate.netchemrxiv.org A direct copper-catalyzed three-component synthesis of sulfonamides has been reported, combining boronic acids, amines, and a sulfur dioxide surrogate. nih.gov While this produces sulfonamides, the underlying reactivity could potentially be adapted for sulfone synthesis.

Benzenesulfinic acid sodium salt is a key reagent in copper(II)-catalyzed domino synthesis of 4-benzenesulfonyl isoxazoles, showcasing its role in copper-mediated reactions to introduce the benzenesulfonyl group. chemicalbook.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a potential, though sometimes challenging, pathway for the synthesis of this compound. In general, SNAr reactions on the pyridine ring are favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orgyoutube.com Substitution at the 3-position is less favorable. youtube.com

For an SNAr reaction to occur, the pyridine ring must be activated by electron-withdrawing groups, and a good leaving group must be present. wikipedia.org The reaction of a 3-halopyridine with a sulfinate salt could proceed via an SNAr mechanism, although this is generally less efficient than transition metal-catalyzed pathways for this specific substitution pattern.

Vicarious Nucleophilic Substitution (VNS) is another pathway, typically involving the reaction of a carbanion with an electrophilic aromatic ring, such as a nitropyridine. acs.org This process involves the addition of the nucleophile followed by the elimination of a leaving group from the nucleophile itself. acs.org

Synthesis of the Phenylsulfonyl Moiety

The phenylsulfonyl group in this compound is derived from precursors such as sodium benzenesulfinate or benzenesulfonyl chloride. The synthesis of these reagents is well-established.

Sodium benzenesulfinate can be prepared by the reduction of benzenesulfonyl chloride. nuomengchemical.comrsc.org A common method involves the reaction of benzenesulfonyl chloride with sodium sulfite (B76179) (Na2SO3) and sodium bicarbonate in water. rsc.orgchemicalbook.com Another approach is the reduction with sodium metabisulfite (B1197395) and sodium hydroxide. nuomengchemical.com

Benzenesulfonyl chloride is typically synthesized from benzene (B151609) through chlorosulfonation using chlorosulfonic acid. wikipedia.orgallhdi.com Alternatively, it can be prepared from sodium benzenesulfonate (B1194179) by reacting it with phosphorus pentachloride or phosphorus oxychloride. orgsyn.orgprepchem.com

| Product | Starting Material(s) | Key Reagent(s) | Reference(s) |

|---|---|---|---|

| Sodium Benzenesulfinate | Benzenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | rsc.orgchemicalbook.com |

| Sodium Benzenesulfinate | Benzenesulfonyl chloride | Sodium metabisulfite, Sodium hydroxide | nuomengchemical.com |

| Benzenesulfonyl chloride | Benzene | Chlorosulfonic acid | wikipedia.orgallhdi.com |

| Benzenesulfonyl chloride | Sodium benzenesulfonate | Phosphorus pentachloride | orgsyn.orgprepchem.com |

| Benzenesulfonyl chloride | Sodium benzenesulfonate | Phosphorus oxychloride | orgsyn.org |

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer powerful tools for the efficient synthesis of a library of related compounds from common building blocks. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. This approach is often more efficient for complex molecules. For instance, a convergent route to this compound analogs could involve the separate preparation of a functionalized pyridine ring and a substituted benzenesulfonyl chloride, followed by a final coupling reaction. A regioselective convergent synthesis of novel thiazolo[2,3-a]pyrimidine derivatives has been demonstrated through a one-pot reaction involving multiple precursors, highlighting the efficiency of such strategies. rsc.org

In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a variety of structurally related analogs. nih.govrsc.org This method is particularly useful for creating a library of compounds for structure-activity relationship (SAR) studies. For example, a highly divergent synthesis of 3-aminotetrahydropyridines, which are structural analogs of functionalized pyridines, has been developed. nih.gov This route utilizes a common metal-coordinated dihydropyridine (B1217469) complex that undergoes regioselective amination with various primary and secondary amines, leading to a wide array of derivatives. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are highly valued for their efficiency, reduced waste, and simplified procedures. nih.govmdpi.com The synthesis of pyridine derivatives, in particular, has benefited from the development of multi-component one-pot reactions. nih.govmdpi.com

A notable example is the one-pot, four-component reaction for synthesizing novel pyridine derivatives, which combines an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.gov This approach allows for the rapid assembly of complex polysubstituted pyridine rings in high yields. nih.govcore.ac.uk Another efficient one-pot procedure describes the synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides, where the pyridine ring is formed through a formal [2+2+1+1] cyclocondensation. mdpi.com These methods showcase the power of one-pot sequences to construct the core pyridine scaffold found in analogs of this compound.

| Starting Materials | Reaction Type | Product Type | Yield | Reference |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Four-component, One-pot | 4-(3-Cyano-2-oxo-6-aryl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate | 82-94% | nih.gov |

| Phenylacetylene, Benzamide, Cs₂CO₃ | Annulation, One-pot | 3,5-Diphenyl Pyridine | High | mdpi.com |

| α-Sulfonyl ketones, Methyl ketones | Tandem Condensation, One-pot | Sulfonyl 3,6-diarylpyridazines | 70-84% | nih.gov |

| 6-Ethylthiouracil, Bromoacetic acid, Aldehyde, and other reagents | Convergent, One-pot | 2-Arylidene thiazolo[3,2-a]pyrimidines | - | rsc.org |

While one-pot reactions offer elegance and efficiency, many complex derivatives of this compound necessitate well-designed multistep reaction sequences. These routes provide greater control over the introduction of specific functional groups and the establishment of desired stereochemistry.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of target molecules while avoiding the formation of unwanted isomers. mdpi.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others.

Regioselectivity is the control of the position at which a reaction occurs, which is crucial when multiple reactive sites are present. For example, in the synthesis of pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the reaction's regioselectivity can be controlled by the relative electrophilicity of the two carbonyl groups. nih.gov

Stereoselectivity involves controlling the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

Advanced synthetic methods have been developed to achieve high levels of selectivity in the synthesis of pyridine-containing heterocycles. mdpi.comnih.gov

Many biologically active molecules are chiral, and often only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect. The preparation of enantiomerically enriched compounds is therefore of paramount importance. While specific methods for the asymmetric synthesis of this compound are not extensively detailed in the provided results, general strategies for creating chiral pyridine derivatives can be applied.

These strategies often involve the use of chiral catalysts (organocatalysts or transition-metal complexes), chiral auxiliaries, or the separation of racemic mixtures. For instance, a method for preparing chiral derivatives of (R)- and (S)-3-(piperidin-3-yl)-1H-indole has been developed, demonstrating that stereochemical control in related heterocyclic systems is achievable. mdpi.com Furthermore, the stereoselective amination of a metal-activated pyridine derivative has been shown to produce exclusively cis-disubstituted tetrahydropyridine (B1245486) products, showcasing a method for diastereoselective synthesis. nih.gov

Geometric isomerism, typically involving the configuration around a carbon-carbon double bond (Z for zusammen, together; E for entgegen, opposite), is another critical aspect of stereochemical control. The biological activity of a molecule can depend significantly on the geometry of its double bonds.

The synthesis of structural analogs of this compound has demonstrated explicit control over such configurations. For example, research into anticancer agents has led to the synthesis of (E)-3-((styrylsulfonyl)methyl)pyridine derivatives, where the trans or E-configuration of the styryl double bond was specifically targeted and achieved. nih.gov In a separate study, the convergent synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines resulted in the formation of a single regioisomer, with X-ray crystallography confirming the presence of the Z configuration around the exocyclic double bond. rsc.org These examples underscore the ability of modern synthetic methods to control geometric outcomes in the preparation of complex heterocyclic systems.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inijarsct.co.in The synthesis of pyridine and its derivatives has increasingly incorporated these principles to enhance sustainability. nih.gov

Key green chemistry approaches applicable to the synthesis of this compound and its analogs include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. nih.govijarsct.co.in It is recognized as a significant green chemistry tool in organic synthesis. nih.gov

Multi-component Reactions : As mentioned in the one-pot synthesis section, these reactions improve atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus minimizing waste. nih.govrasayanjournal.co.in

Use of Greener Solvents : Traditional syntheses often use volatile and hazardous organic solvents. Green approaches focus on using environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. ijarsct.co.innih.gov

Catalysis : The use of catalysts, especially recyclable or biocatalysts, is preferred over stoichiometric reagents as they are used in smaller amounts and can facilitate cleaner reaction pathways under milder conditions. ijarsct.co.innih.gov

A specific example is the development of an environmentally friendly synthesis for 3-pyridinesulfonyl chloride, a key precursor to this compound. This method avoids harsh acylation reagents like phosphorus oxychloride, utilizes mild reaction conditions, reduces reaction time, and increases product yield, thereby aligning with the principles of green chemistry. patsnap.com

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the synthesis of aryl sulfones, profoundly influencing reaction rates, yields, and mechanisms, particularly in nucleophilic aromatic substitution (SNAr) pathways. The polarity of the solvent and its ability to stabilize charged intermediates are paramount. libretexts.org

Dipolar aprotic solvents are frequently employed due to their ability to dissolve ionic reagents and stabilize charged intermediates formed during the reaction. acsgcipr.org Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common choices. For instance, the reaction of anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in methanol-DMSO mixtures shows a significant rate increase with higher DMSO concentration, attributed to the stabilization of the charged transition state. nih.gov However, the environmental and safety profiles of traditional dipolar aprotic solvents have prompted a search for greener alternatives.

Optimization efforts focus on identifying solvents that are effective, safe, and sustainable. Dihydrolevoglucosenone (Cyrene) has been explored as a bio-based alternative, though its stability in the presence of strong bases can be a limitation. acsgcipr.org Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biorenewable sources, present a better life-cycle assessment than tetrahydrofuran (B95107) (THF). acsgcipr.org Moreover, deep eutectic solvents (DES) are emerging as sustainable media for sulfonylation reactions, offering advantages like recyclability, biodegradability, and low cost, while obviating the need for volatile organic compounds (VOCs). rsc.org The selection process often involves balancing reactivity with sustainability metrics, as outlined in solvent selection guides developed within the pharmaceutical industry.

| Solvent | Type | Boiling Point (°C) | Key Characteristics & Synthetic Applications | Sustainability Notes |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 189 | High polarity, effectively stabilizes charged intermediates in SNAr reactions. nih.gov | Considered a greener solvent option. |

| Dimethylformamide (DMF) | Dipolar Aprotic | 153 | Commonly used but has associated toxicity concerns. | Not considered eco-friendly. |

| Dioxane | Ether | 101 | Used in palladium-catalyzed coupling reactions. nih.gov | Potential peroxide formation; toxicity concerns. |

| Acetonitrile | Nitrile | 82 | Used in aqueous mixtures for photoredox catalysis. rsc.org | Volatile organic compound (VOC). |

| Water | Protic | 100 | Used as a green solvent, sometimes in biphasic systems or with phase-transfer catalysts. nanomaterchem.com | The ultimate green solvent; limited organic solubility. |

| Deep Eutectic Solvents (DES) | Ionic Liquid Analog | Variable | Sustainable, recyclable, and biodegradable media for metal-free sulfonylation. rsc.org | High potential for green chemistry applications. |

Catalyst Development for Enhanced Sustainability

The development of efficient and sustainable catalysts is crucial for modern organic synthesis, aiming to replace stoichiometric reagents, reduce energy consumption, and minimize waste. For the synthesis of this compound and its analogs, catalyst innovation focuses on transition-metal catalysis and metal-free systems that utilize green oxidants and energy sources. acs.org

Palladium-catalyzed reactions have become a powerful tool for C–S bond formation, enabling the synthesis of unsymmetrical aryl sulfones with high regioselectivity under mild conditions. rsc.org However, the cost and potential toxicity of precious metals like palladium have spurred research into catalysts based on more abundant and benign metals. Copper-based catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, have been developed as an inexpensive, non-toxic, and recyclable system for coupling aryl sulfonic acid salts with aryl halides. nanomaterchem.com This catalyst can be easily recovered using an external magnetic field, enhancing its sustainability.

A significant advancement in green chemistry is the use of visible light as a renewable energy source. Organic photoredox catalysis, using dyes like eosin (B541160) Y, enables the cross-coupling of arenediazonium and sulfinate salts at ambient temperature without the need for transition metals. rsc.org This approach offers operational simplicity and clean reaction profiles in aqueous solvent systems. rsc.org Furthermore, photocatalyst-free methods are being explored where an electron donor-acceptor (EDA) complex forms between reactants, allowing the reaction to proceed under UV irradiation, which represents a highly atom-economical and sustainable pathway to aryl sulfones.

| Catalyst System | Catalyst Type | Reaction | Key Advantages |

| Palladium Complexes (e.g., PdCl₂(PPh₃)₂) | Homogeneous Transition Metal | Suzuki-type C-S Coupling | High efficiency and regioselectivity for C-S bond formation. nih.govrsc.org |

| Copper Ferrite (CuFe₂O₄) Nanoparticles | Heterogeneous Transition Metal | Coupling of Sulfinates and Aryl Halides | Inexpensive, non-toxic, magnetically separable and recyclable. nanomaterchem.com |

| Eosin Y | Organic Photoredox Catalyst | Visible-Light Mediated Coupling | Metal-free, uses visible light, operates at ambient temperature, often in aqueous media. rsc.org |

| Electron Donor-Acceptor (EDA) Complex | Catalyst-Free Photochemical | UV-Irradiated Coupling of Sulfinates and Aryl Halides | No external catalyst needed, high atom economy, sustainable. |

Chemical Transformations and Reactivity Profiles of 3 Phenylsulfonyl Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is the primary site for electrophilic attack. However, the presence of the electron-withdrawing phenylsulfonyl group at the 3-position significantly reduces the electron density on the nitrogen, thereby modulating its nucleophilicity and basicity compared to unsubstituted pyridine.

N-Oxidation Reactions

The conversion of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. nih.gov For electron-deficient pyridines, including those with sulfonyl substituents, these oxidation reactions may require more forcing conditions or specialized reagents to proceed efficiently. iust.ac.ir The resulting N-oxide, 3-(phenylsulfonyl)pyridine N-oxide, exhibits altered reactivity, with the N-oxide group capable of directing further functionalization of the pyridine ring. The synthesis of pyridine N-oxides can be achieved using various oxidizing agents, and the choice of reagent and reaction conditions is crucial for achieving high yields, particularly with substrates bearing electron-withdrawing groups. journalononcology.orgrsc.org

Table 1: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | researchgate.net |

| Peracetic acid | Acetic acid, elevated temperature | orgsyn.org |

| Hydrogen peroxide/Acetic acid | Acetic acid, elevated temperature | nih.gov |

Note: The optimal conditions for the N-oxidation of this compound may vary and require experimental optimization.

Quaternization Chemistry

Quaternization involves the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a pyridinium (B92312) salt. The electron-deficient nature of this compound makes this reaction more challenging compared to electron-rich pyridines. researchgate.net The rate of quaternization is highly dependent on the nature of the alkylating agent and the reaction conditions. More reactive alkylating agents, such as methyl triflate or primary alkyl iodides, are generally more effective. The resulting 3-(phenylsulfonyl)pyridinium salts are themselves reactive species, susceptible to nucleophilic attack on the pyridine ring, which can lead to a variety of functionalized products. nih.govnih.gov

Coordination Chemistry: this compound as a Ligand

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of coordinating to a wide range of metal centers through the nitrogen lone pair. wikipedia.org While the electron-withdrawing phenylsulfonyl group in this compound reduces the Lewis basicity of the nitrogen atom, it can still function as a ligand in the formation of metal complexes. The coordination of phenylsulfonyl pyridine derivatives to metal ions has been shown to tune the reactivity of the molecule, for instance, in reactions with free thiols. rsc.org The synthesis and characterization of such complexes are crucial for understanding their structure and potential applications in catalysis and materials science. jscimedcentral.commdpi.com

Transformations Involving the Phenylsulfonyl Group

The phenylsulfonyl group is a robust and versatile functional group that can undergo several key transformations.

Reductive Cleavage of the Sulfonyl Bond

The carbon-sulfur bond in aryl sulfones can be cleaved under reductive conditions, a process known as desulfonylation. This reaction effectively replaces the phenylsulfonyl group with a hydrogen atom. Common reagents for this transformation include metal hydrides and radical-mediated methods. For pyridinyl sulfones, radical-mediated hydrogenolysis using reagents like tributyltin hydride has been shown to be effective. fiu.edu The efficiency of the desulfonylation can be influenced by the electronic nature of the heterocyclic ring, with more electron-deficient rings potentially facilitating the reaction. fiu.edu

Table 2: Reagents for Reductive Desulfonylation

| Reagent System | Reaction Type | Reference |

| Tributyltin hydride (Bu₃SnH) / AIBN | Radical-mediated | fiu.edu |

| Samarium(II) iodide (SmI₂) | Single-electron transfer | nih.gov |

| Magnesium in methanol | Dissolving metal reduction | nih.gov |

Oxidative Transformations

The pyridine ring is generally resistant to oxidation, especially when substituted with a deactivating group like a phenylsulfonyl moiety. iust.ac.ir However, the sulfur atom in the phenylsulfonyl group is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. While direct oxidation of the phenylsulfonyl group is not a typical reaction, oxidative conditions in the presence of certain catalysts can lead to transformations elsewhere in the molecule. For instance, iron-catalyzed oxidation reactions in the presence of pyridine-containing ligands and oxidants like (diacetoxyiodo)benzene (B116549) have been studied, highlighting the role of the pyridine moiety in mediating such processes. mdpi.com

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) on the phenyl ring of this compound is a challenging transformation due to the presence of two strongly deactivating groups. The phenylsulfonyl group (-SO₂Ph) is a powerful electron-withdrawing group, reducing the electron density of the attached phenyl ring and thus its nucleophilicity towards electrophiles. Similarly, the pyridin-3-yl group also exerts an electron-withdrawing effect.

Both the sulfonyl group and the pyridin-3-yl substituent are classified as meta-directors for electrophilic attack. wikipedia.orglibretexts.org This is because the resonance structures of the cationic intermediate (the arenium ion or sigma complex) show that placing the positive charge at the ortho or para positions relative to these deactivating groups is highly unfavorable. libretexts.org Consequently, any successful electrophilic substitution is predicted to occur at the positions meta to the sulfonyl group (C-3' and C-5').

Given the severe deactivation of the ring, forcing conditions, such as the use of fuming sulfuric acid for sulfonation or strong Lewis acid catalysts for nitration, would be required. masterorganicchemistry.com However, such harsh conditions may lead to side reactions or degradation of the starting material.

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-((3'-Nitrophenyl)sulfonyl)pyridine | The -SO₂- and 3-pyridyl groups are both strongly deactivating and meta-directing. |

| Halogenation | Br₂ / FeBr₃ | 3-((3'-Bromophenyl)sulfonyl)pyridine | The -SO₂- and 3-pyridyl groups are both strongly deactivating and meta-directing. |

| Sulfonation | Fuming H₂SO₄ | This compound-3'-sulfonic acid | The -SO₂- and 3-pyridyl groups are both strongly deactivating and meta-directing. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally not feasible | The ring is too deactivated for the reaction to proceed. The Lewis acid catalyst can also coordinate to the pyridine nitrogen, further deactivating the system. wikipedia.org |

Reactivity at the Pyridine Ring System

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, two potential DMGs exist: the pyridine nitrogen and the oxygen atoms of the sulfonyl group. This leads to a competition for the site of lithiation.

Direction by the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can direct lithiation to the adjacent C-2 or C-4 positions. Due to the electron-deficient nature of the pyridine ring, these protons are relatively acidic. Generally, lithiation at C-2 is electronically favored, but C-4 can be deprotonated if C-2 is sterically hindered. uwindsor.caclockss.org

Direction by the Sulfonyl Group: The sulfonyl group is a known DMG, capable of directing lithiation to its ortho positions on the phenyl ring. organic-chemistry.orgnih.gov

In the case of this compound, deprotonation is most likely to occur on the pyridine ring, as its protons are more acidic than those on the deactivated phenyl ring. Between the C-2 and C-4 positions on the pyridine ring, the C-4 position is generally favored for deprotonation when a substituent is at C-3, avoiding steric hindrance and potential addition reactions at the C-2 position. researchgate.net The use of hindered bases like lithium diisopropylamide (LDA) at low temperatures is often employed to prevent nucleophilic addition to the pyridine ring. clockss.org

| Position of Lithiation | Directing Group | Likelihood | Rationale |

|---|---|---|---|

| C-4 (Pyridine Ring) | Pyridine Nitrogen | Most Likely | Electronically activated and less sterically hindered than C-2. Pyridine ring protons are more acidic than phenyl ring protons. researchgate.net |

| C-2 (Pyridine Ring) | Pyridine Nitrogen | Possible | Electronically activated but sterically hindered by the adjacent phenylsulfonyl group. |

| C-2' (Phenyl Ring) | Sulfonyl Group | Unlikely | The phenyl ring is significantly deactivated, making its protons less acidic than those on the pyridine ring. |

Hydrogenation and Reduction Pathways

The reduction of this compound can proceed via two main pathways: catalytic hydrogenation of the aromatic rings or chemical reduction of the sulfonyl group.

Catalytic Hydrogenation: The pyridine ring is generally more susceptible to catalytic hydrogenation than the benzene (B151609) ring. Using catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on carbon (Rh/C) under hydrogen pressure, the pyridine ring can be selectively reduced to a piperidine (B6355638) ring. asianpubs.orgliverpool.ac.uk For instance, the hydrogenation of 3-phenylpyridine (B14346) under acidic conditions with a PtO₂ catalyst yields 3-phenylpiperidine, demonstrating the selective reduction of the heterocyclic ring. asianpubs.org A similar outcome is expected for this compound, which would yield 3-(phenylsulfonyl)piperidine. The benzene ring would require more forcing conditions for its reduction.

Chemical Reduction: The sulfonyl group is highly stable and resistant to many reducing agents, including lithium aluminum hydride (LiAlH₄) under standard conditions. rsc.orgmasterorganicchemistry.com However, a combination of LiAlH₄ with titanium tetrachloride (TiCl₄) creates a potent low-valent titanium species capable of reducing aryl sulfones to their corresponding sulfides. rsc.orgrsc.org This method provides a pathway to selectively reduce the sulfone functional group without affecting the aromatic rings. Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce either the sulfonyl group or the aromatic rings. libretexts.org

| Reagents & Conditions | Target Moiety | Product | Reference for Analogy |

|---|---|---|---|

| H₂, PtO₂ or Rh/C, acidic media | Pyridine Ring | 3-(Phenylsulfonyl)piperidine | asianpubs.orgliverpool.ac.uk |

| LiAlH₄ / TiCl₄, THF | Sulfonyl Group | 3-(Phenylthio)pyridine | rsc.orgrsc.org |

| LiAlH₄ alone | - | No Reaction | masterorganicchemistry.com |

| NaBH₄ | - | No Reaction | libretexts.org |

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are generally not a prominent feature of the reactivity profile of this compound. wikipedia.org The pyridine ring is an electron-deficient diene and a poor dienophile, making it unreactive in typical [4+2] cycloadditions unless activated by coordination to a metal center or by the presence of strong electron-donating groups, which are absent in this molecule. wikipedia.org

Similarly, the phenyl ring, being aromatic and further deactivated by the sulfonyl group, does not readily participate in cycloaddition reactions. While some sulfones, like 3-sulfolene, can act as precursors to dienes for Diels-Alder reactions via thermal extrusion of sulfur dioxide, this is a specific structural feature not applicable to the stable aromatic sulfone in this compound. youtube.comyoutube.com Therefore, cycloaddition is not considered a viable reaction pathway for this compound under standard conditions.

Mechanistic Investigations of Key Reactions

Reaction Pathway Elucidation

Electrophilic Aromatic Substitution: The mechanism for EAS on the phenyl ring follows the established pathway involving the formation of a cationic σ-complex (arenium ion). libretexts.org The rate-determining step is the attack of the π-system on the electrophile. The strong electron-withdrawing nature of the sulfonyl group destabilizes this cationic intermediate, particularly when the positive charge is located on the carbon atom bearing the substituent (ipso-carbon), which occurs in the resonance forms for ortho and para attack. libretexts.org This destabilization raises the activation energy for ortho and para pathways, leading to the observed meta selectivity. researchgate.net

Directed Ortho Metalation: The mechanism of DoM relies on a phenomenon known as the Complex-Induced Proximity Effect (CIPE). baranlab.org The Lewis acidic lithium atom of the organolithium base (e.g., n-BuLi or LDA) coordinates with a Lewis basic heteroatom on the directing group (in this case, the pyridine nitrogen). This pre-coordination complex positions the alkyl or amide base in close proximity to the ortho-protons (C-2 or C-4), facilitating their abstraction over other protons in the molecule. youtube.com The regioselectivity between C-2 and C-4 is then determined by a combination of proton acidity and steric accessibility.

Catalytic Hydrogenation: The mechanism of heterogeneous catalytic hydrogenation of pyridines involves the adsorption of the molecule onto the surface of the metal catalyst (e.g., Pt, Rh). nih.gov Molecular hydrogen also adsorbs and dissociates into hydrogen atoms on the metal surface. The reaction proceeds through a stepwise transfer of hydrogen atoms to the adsorbed pyridine ring. rsc.org The reaction typically begins with the reduction of the C=N bond, followed by the reduction of the remaining C=C bonds, leading to the fully saturated piperidine ring. nih.gov The selectivity for the pyridine ring over the benzene ring is attributed to the stronger coordination of the heterocyclic nitrogen to the catalyst surface under acidic conditions.

Transition State Analysis

The reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, is fundamentally governed by the energetic landscape of the reaction pathway, with the transition state being the paramount feature. Computational studies, primarily employing density functional theory (DFT), have become instrumental in elucidating the intricacies of these transient structures, providing insights into their geometry, stability, and the factors that influence the reaction kinetics.

In the context of SNAr, the reaction of this compound with a nucleophile, such as a thiol, is generally understood to proceed through a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. The transition state analysis focuses on the energy barriers leading to and from this intermediate. For many SNAr reactions involving sulfonylpyridines, the initial nucleophilic addition is the rate-determining step.

Energetics and Activation Barriers

While specific computational data for the this compound isomer is not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems, such as 2-sulfonylpyridines. DFT calculations on the reaction of a 2-sulfonylpyridine with methanethiolate (B1210775) have shown that the nucleophilic addition is indeed the rate-limiting step. These studies have calculated the Gibbs free energy of activation (ΔG‡) for this key step, providing a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.

The position of the phenylsulfonyl group on the pyridine ring has a profound impact on the stability of the transition state and, consequently, on the activation energy. In SNAr reactions, the incoming nucleophile forms a transient Meisenheimer complex, where a negative charge is delocalized across the aromatic ring. When the sulfonyl group is at the 2- or 4-position, this negative charge can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance. This resonance stabilization lowers the energy of the transition state, leading to a faster reaction rate.

However, when the phenylsulfonyl group is at the 3-position, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen via resonance. This lack of resonance stabilization results in a higher energy transition state and a correspondingly larger activation barrier compared to the 2- and 4-isomers. The electron-withdrawing inductive effect of the sulfonyl group still facilitates the reaction, but the absence of resonance stabilization makes the 3-isomer inherently less reactive towards nucleophilic aromatic substitution.

The following interactive table summarizes the key factors influencing the transition state analysis for the different isomers of phenylsulfonylpyridine in a typical SNAr reaction.

| Feature | 2-Phenylsulfonylpyridine | 3-Phenylsulfonylpyridine | 4-Phenylsulfonylpyridine |

| Resonance Stabilization of Intermediate | High (negative charge delocalized onto nitrogen) | Low (no delocalization of negative charge onto nitrogen) | High (negative charge delocalized onto nitrogen) |

| Predicted Activation Energy (ΔG‡) | Lower | Higher | Lower |

| Relative Reactivity in SNAr | High | Low | High |

| Primary Electronic Effect | Resonance and Inductive | Inductive | Resonance and Inductive |

Geometric Considerations of the Transition State

The geometry of the transition state in the SNAr reaction of this compound reflects the trajectory of the incoming nucleophile and the incipient bond formation. In the transition state leading to the Meisenheimer complex, the carbon atom undergoing attack begins to transition from a trigonal planar (sp²) geometry towards a tetrahedral (sp³) geometry. The bond between the carbon and the nucleophile is partially formed, while the aromaticity of the pyridine ring is disrupted. Key geometric parameters that are typically analyzed in computational models include the bond lengths between the nucleophile and the reacting carbon, as well as the bond angles around this carbon center.

For this compound, the transition state structure would show the nucleophile approaching the C-3 position of the pyridine ring. The C-S bond of the sulfonyl group and the C-N bonds within the pyridine ring will also exhibit changes in length and electron density as the system moves towards the higher energy state. The precise bond lengths and angles are dependent on the specific nucleophile and the computational method employed. However, the general features of a disrupted aromatic system with partial bond formation to the nucleophile are characteristic of this transition state.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Phenylsulfonyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for probing the molecular structure of 3-(Phenylsulfonyl)pyridine in solution. Analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

| Technique | Observed Correlations/Data | Interpretation |

|---|---|---|

| ¹H NMR | Predicted aromatic proton signals | Assigns protons to the phenyl and pyridine (B92270) rings based on chemical shifts and coupling patterns. |

| ¹³C NMR | Predicted aromatic carbon signals | Identifies the carbon skeleton of the phenyl and pyridine rings. |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-S and S-N bonds. By monitoring changes in the NMR spectrum at different temperatures, it might be possible to determine the energy barriers associated with these rotations and understand the preferred conformation of the molecule in solution. However, specific dynamic NMR studies on this compound are not available in the reviewed literature.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₁₁H₉NO₂S.

| Technique | Data | Interpretation |

|---|---|---|

| HRMS | Precise m/z of molecular ion | Confirms the elemental composition and molecular formula. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. A study on related pyridine-3-sulfonyl derivatives showed that a prominent fragmentation involves the loss of SO₂. Other expected fragmentations could include the cleavage of the phenyl-sulfur bond and the pyridine-sulfur bond, leading to characteristic fragment ions corresponding to the phenyl, pyridine, and sulfonyl moieties.

X-ray Crystallography for Solid-State Structure Determination

| Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles defining the conformation of the molecule. |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions. |

Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that as of late 2025, a definitive single-crystal X-ray diffraction structure for this compound has not been reported. Consequently, detailed experimental analysis of its crystal packing and specific intermolecular interactions is not possible at this time.

Bond Lengths, Bond Angles, and Torsional Angles

Without an experimental crystal structure, a definitive table of bond lengths, bond angles, and torsional angles for this compound cannot be provided. Theoretical calculations could offer predictions for these parameters, but experimentally determined values from single-crystal X-ray diffraction studies are required for ultimate accuracy.

Polymorphism Studies

There are no specific studies identified in the scientific literature focusing on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, and investigating this phenomenon would require crystallization under various conditions and subsequent analysis, which has not been reported for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The key vibrational modes for this compound are associated with the phenyl ring, the pyridine ring, and the sulfonyl linker.

Sulfonyl Group (SO₂) Vibrations: The most characteristic vibrations for the sulfonyl group are its symmetric and asymmetric stretching modes. These are typically strong bands in the infrared (IR) spectrum.

The asymmetric SO₂ stretch is expected in the region of 1350-1300 cm⁻¹.

The symmetric SO₂ stretch is anticipated to appear in the 1180-1140 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrations.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Ring breathing modes , which involve the concerted expansion and contraction of the ring, are characteristic and appear in the Raman spectrum. For pyridine itself, a prominent band is observed around 1030 cm⁻¹ and another near 1000 cm⁻¹. semi.ac.cnaps.org

C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. For pyridine, bands are typically observed near 1580 cm⁻¹ and 1480 cm⁻¹. aps.orgresearchgate.net

Phenyl Ring Vibrations: The phenyl group will also exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1450 cm⁻¹ range, which may overlap with the pyridine ring signals.

The table below provides an overview of the expected characteristic vibrational frequencies based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | Phenyl & Pyridine | 3100-3000 | IR, Raman |

| C=C / C=N Ring Stretch | Pyridine Ring | 1600-1570 | IR, Raman |

| C=C Ring Stretch | Phenyl Ring | 1600-1450 | IR, Raman |

| Asymmetric SO₂ Stretch | Sulfonyl (SO₂) | 1350-1300 | IR |

| Symmetric SO₂ Stretch | Sulfonyl (SO₂) | 1180-1140 | IR |

| Ring Breathing | Pyridine Ring | ~1030, ~1000 | Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption properties of this compound in solution have been investigated using UV-Vis spectroscopy, often in the context of studying the kinetics of its derivatives. rsc.orgnih.gov The molecule contains two primary chromophores: the phenyl ring and the pyridine ring, linked by the insulating sulfonyl group.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings. For pyridine in an acidic medium, characteristic absorption maxima are observed around 254 nm. sielc.com The phenylsulfonyl group may cause a slight shift in the absorption wavelength (a solvatochromic shift) depending on the solvent used. Studies on various phenylsulfonyl pyridine derivatives confirm UV activity, which is essential for kinetic analysis. rsc.orgnih.gov

There is currently no specific information available in the literature regarding the fluorescence properties of this compound. While some complex pyridine derivatives are known to be fluorescent, rsc.org emission spectroscopy studies for this particular compound have not been reported. Therefore, its emission maxima, quantum yield, and excited-state lifetime are unknown.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Characterization

This section is not applicable to this compound. The molecule does not possess any stereogenic centers and is achiral. Therefore, it does not exhibit enantiomerism and cannot be characterized by chiroptical techniques such as circular dichroism (CD) spectroscopy, which measure the differential absorption of left- and right-circularly polarized light by chiral molecules. documentsdelivered.com

Isotopic Labeling Strategies and Applications in Molecular Research

Synthetic Methodologies for Deuterated and Tritiated 3-(Phenylsulfonyl)pyridine

The synthesis of deuterated and tritiated analogs of this compound can be approached through several established methods for hydrogen isotope exchange on aromatic rings.

Deuteration:

The introduction of deuterium (B1214612) into the this compound structure can be achieved via hydrogen-deuterium (H-D) exchange reactions. One common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like heavy water (D₂O) under elevated temperatures. nih.gov This approach has been successfully applied to the deuteration of various pyridine (B92270) derivatives, including imidazo[1,2-a]pyridines. nih.gov For this compound, this would likely result in the exchange of hydrogen atoms on both the pyridine and phenyl rings. The specific positions and the degree of deuteration can be influenced by reaction conditions such as temperature, pressure, and catalyst choice.

Another potential method involves starting from deuterated precursors. For instance, the synthesis of all-deuterated tris(2-phenylpyridine)iridium (B1451540) has been accomplished by reacting deuterated bromobenzene (B47551) with deuterated pyridine. rsc.org A similar strategy could be employed for this compound by utilizing deuterated benzene (B151609) and deuterated pyridine derivatives in its synthesis.

Tritiation:

The introduction of tritium (B154650), a radioactive isotope of hydrogen, can be accomplished through catalytic reduction of a halogenated precursor with tritium gas (T₂). nih.govnih.gov For example, a bromo- or iodo-substituted derivative of this compound could be subjected to catalytic tritiodehalogenation using a palladium catalyst. This method offers high specific activity, which is crucial for sensitive detection in tracer studies.

Homogeneous palladium catalysts have also been shown to be effective for the tritiation of aryl thianthrenium salts, offering a chemoselective method that can tolerate a variety of functional groups. nih.gov This could be a viable, albeit more complex, route for the specific tritiation of this compound. Additionally, direct phenylation of pyridines using nucleogenic phenyl cations generated from the beta-decay of tritium in labeled benzene has been reported for the synthesis of tritiated N-phenylpyridinium derivatives, suggesting another potential, though less direct, pathway. osi.lv

| Isotope | Labeling Method | Precursor | Key Reagents |

| Deuterium (²H) | Catalytic H-D Exchange | This compound | D₂O, Pd/C |

| Synthesis from Labeled Precursors | Deuterated benzene, Deuterated pyridine | - | |

| Tritium (³H) | Catalytic Tritiodehalogenation | Halogenated this compound | T₂ gas, Palladium catalyst |

| Homogeneous Catalytic Tritiation | Arylthianthrenium salt of this compound | T₂ gas, Homogeneous Palladium catalyst |

Incorporation of Carbon-14 and Positron-Emitting Isotopes (e.g., ¹¹C, ¹⁸F)

The incorporation of carbon and positron-emitting isotopes is essential for quantitative studies and in vivo imaging, respectively.

Carbon-14 Labeling:

Carbon-14 is a beta-emitter with a long half-life, making it ideal for quantitative analysis and metabolic studies. openmedscience.comnih.gov The synthesis of [¹⁴C]-3-(Phenylsulfonyl)pyridine would likely involve a multi-step process starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]sodium formate (B1220265) or Ba[¹⁴C]CO₃. nih.govacs.org For example, [¹⁴C]sodium formate has been used to synthesize a [¹⁴C]-pyrazole moiety, which was then elaborated into a more complex molecule. nih.gov A similar strategy could be devised where a key synthetic intermediate for this compound is prepared using a ¹⁴C-labeled building block. The labeling position should be carefully chosen to be metabolically stable to ensure the tracer's integrity during studies. nih.gov

Carbon-11 Labeling:

Carbon-11 is a positron-emitting isotope with a short half-life (20.4 minutes), making it suitable for Positron Emission Tomography (PET) imaging. researchgate.net The synthesis of [¹¹C]-labeled radiotracers requires rapid and efficient chemical transformations. researchgate.net A common method for ¹¹C-labeling is the methylation of a suitable precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.net If a derivative of this compound with a suitable functional group (e.g., hydroxyl, amine) were available, this could be a straightforward approach. Alternatively, more complex strategies involving the direct incorporation of [¹¹C]CO₂ into the molecular framework have been developed for synthesizing various PET radiotracers and could be adapted. nih.gov

Fluorine-18 Labeling:

Fluorine-18 is another widely used positron-emitting isotope for PET imaging due to its favorable half-life (109.8 minutes). nih.gov The radiosynthesis of [¹⁸F]-labeled pyridine derivatives is often achieved through nucleophilic aromatic substitution (SₙAr) on an activated pyridine ring. researchgate.net For this compound, this would likely involve the displacement of a suitable leaving group, such as a nitro group or a halogen, from a precursor molecule with [¹⁸F]fluoride. The synthesis of [¹⁸F]-labeled building blocks that are subsequently incorporated into the final molecule is another common strategy. rsc.org

| Isotope | Half-life | Application | Potential Labeling Strategy |

| Carbon-14 (¹⁴C) | 5730 years | Quantitative analysis, Metabolism studies | Multi-step synthesis from a simple ¹⁴C precursor |

| Carbon-11 (¹¹C) | 20.4 minutes | PET Imaging | Methylation with [¹¹C]CH₃I or direct [¹¹C]CO₂ incorporation |

| Fluorine-18 (¹⁸F) | 109.8 minutes | PET Imaging | Nucleophilic aromatic substitution with [¹⁸F]fluoride |

Applications in Molecular Distribution Studies (non-physiological)

Isotopically labeled this compound can be used as a tracer to study its distribution in various non-physiological systems. For instance, in materials science, a radiolabeled version of the compound could be used to investigate its diffusion and distribution within a polymer matrix or on a surface. This can provide valuable information about material properties and interactions at the molecular level.

In environmental science, ¹⁴C-labeled this compound could be employed to study its adsorption, desorption, and degradation in different environmental matrices such as soil and water. The high sensitivity of detection for ¹⁴C allows for the quantification of the compound and its degradation products at very low concentrations.

Elucidation of Reaction Mechanisms using Isotopic Tracers

Isotopic labeling is a fundamental technique for elucidating reaction mechanisms. By strategically placing an isotopic label in a reactant, one can trace the fate of that atom throughout the course of a chemical transformation.

For the synthesis of this compound, which involves the formation of a carbon-sulfur bond and a carbon-nitrogen bond, isotopic tracers could provide significant insights. For example, in a sulfonation reaction to form an aryl sulfonic acid precursor, a kinetic isotope effect study using deuterated benzene can help determine the rate-determining step of the reaction. researchgate.netrsc.org A small kinetic isotope effect (kH/kD) has been observed in the sulfonation of benzene, suggesting that the C-H bond cleavage is not the primary rate-determining step. researchgate.net

Furthermore, by using a ¹⁵N-labeled pyridine derivative in the synthesis, the mechanism of the C-N bond formation could be investigated. The position of the ¹⁵N label in the final product and any intermediates could be tracked using techniques like NMR spectroscopy or mass spectrometry, providing direct evidence for the proposed reaction pathway. The development of methods for nitrogen isotope exchange in pyridines opens up possibilities for such mechanistic studies. nih.govnih.govresearchgate.net

Design and Synthesis of 3 Phenylsulfonyl Pyridine Derivatives and Analogs

Rational Design Principles for Structural Diversification

Rational design strategies for modifying the 3-(phenylsulfonyl)pyridine core are guided by established structure-activity relationships (SAR) and computational modeling. This approach involves the systematic alteration of three key components of the molecule: the phenyl moiety, the pyridine (B92270) ring, and the central sulfonyl linker. By modifying these regions, researchers can modulate properties such as electronic distribution, steric profile, and hydrogen bonding capacity.

A common strategy involves using a known active compound as a starting point and making targeted modifications to enhance its properties. For example, a novel series of phenylsulfonyl-benzamides was designed through the rational modification of the antiandrogen drug bicalutamide (B1683754). nih.gov This approach, which involves altering specific structural motifs to improve activity, can be directly applied to the this compound framework.

Modification of the Phenyl Moiety

In a related study, the phenyl ring of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates was replaced with a pyridinyl moiety to create novel antimitotic agents. nih.gov This highlights a design strategy where one aromatic system is exchanged for another to introduce new hydrogen bonding capabilities and alter solubility. Similarly, research on bicalutamide and enzalutamide (B1683756) derivatives has shown that modifications with perfluoro groups on the phenyl ring can improve efficacy and stability profiles. nih.gov These principles demonstrate that systematic substitution on the phenyl ring is a critical tool for diversifying the this compound core.

Substitution on the Pyridine Ring System

The pyridine ring is a key component for structural variation due to its inherent electronic properties and multiple sites for substitution. The nitrogen atom makes the ring electron-deficient, influencing its reactivity and intermolecular interactions. A variety of synthetic methods exist for creating highly substituted pyridines, allowing for precise control over the placement of functional groups. organic-chemistry.orgchemrxiv.orgyoutube.combaranlab.org

One powerful method for modifying the pyridine ring is through ipso-substitution, where a substituent other than hydrogen is displaced. ucla.edu A sulfonyl or sulfinyl group attached to the 2- or 4-position of a pyridine ring can be readily displaced by various nucleophiles, providing a direct route to 2,6-disubstituted pyridine derivatives. rsc.org Furthermore, kinetic studies have shown that the reactivity of phenylsulfonyl pyridines can be precisely tuned by the nature and position of substituents on the pyridine ring. rsc.org For example, introducing a bromine atom at the meta-position of a 4-phenylsulfonyl pyridine was found to enhance its reactivity towards thiol groups. researchgate.net Electrochemical methods have also been developed for the direct meta-C–H sulfonylation of pyridines, offering a complementary strategy for functionalization. nih.gov

Variation of the Sulfonyl Linker

The sulfonyl (SO₂) group acts as a rigid and chemically stable linker between the phenyl and pyridine rings. It is a strong hydrogen bond acceptor and is resistant to metabolic degradation. Rational design often involves exploring bioisosteric replacements for the sulfonyl group to modulate these properties. Bioisosteres are functional groups that possess similar physicochemical characteristics and can elicit comparable biological responses.

Potential bioisosteres for the sulfonyl group include the sulfonamide (-SO₂NR-), sulfoxide (B87167) (-SO-), and sulfide (B99878) (-S-) moieties. researchgate.net The sulfoxide group, for instance, reduces the electron-withdrawing nature of the linker while introducing chirality at the sulfur atom. researchgate.net The sulfonamide group introduces a hydrogen bond donor (N-H), which can establish new interactions with biological targets. Research has demonstrated that linkers such as a sulfide (-S-) or a methylene (B1212753) (-CH₂-) can serve as effective surrogates for a sulfone in certain contexts, though this can significantly alter the molecule's conformation and potency. acs.org The synthesis of pyridine derivatives bearing sulfonamide moieties is a common strategy to explore this variation. mdpi.commdpi.com

Combinatorial and Parallel Synthesis Approaches

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are employed. nih.gov These high-throughput methods enable the rapid generation of large, structurally diverse collections of compounds, known as libraries. nih.gov

Parallel synthesis involves the simultaneous synthesis of a discrete set of compounds in separate reaction vessels, often arranged in a microtiter plate format. nih.govnih.gov This approach is well-suited for creating focused libraries where specific structural variations are systematically explored. For example, arrays of pyridinethiones and pyridinones have been prepared using one-step parallel solution-phase synthesis. nih.gov This methodology allows for the efficient production of hundreds of individual compounds, each of which can be purified and characterized before screening.

Split-mix (or split-and-pool) synthesis is another powerful combinatorial technique, typically performed on a solid support like polymer beads. wikipedia.org In this method, a batch of beads is split into several portions, a different chemical building block is attached to each portion, and then all the portions are recombined. wikipedia.org Repeating this cycle allows for the exponential generation of millions of unique compounds in a single synthesis, with each bead carrying a single chemical entity. nih.gov These strategies are instrumental in accelerating the discovery of new molecules with desired properties.

Libraries of this compound Analogs for Exploratory Research

The output of combinatorial and parallel synthesis efforts is the creation of compound libraries, which are curated collections of molecules designed for screening and exploratory research. msu.edupyxis-discovery.comcam.ac.uk These libraries can be designed to be highly diverse, sampling a broad range of chemical space, or focused, exploring the structure-activity relationships around a specific scaffold like this compound.

A notable example is the design of a library of nih.govrsc.orgnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment, where three points of the molecular structure were systematically varied (randomized). mdpi.com This approach led to the generation of a virtual library of over 1,500 compounds, from which promising candidates were selected for synthesis and evaluation. mdpi.com

The tables below illustrate hypothetical examples of how libraries of this compound analogs could be structured, based on the diversification principles discussed.

Table 1: Example of a Focused Library with Phenyl Moiety Modification This table is interactive. You can sort and filter the data.

| Compound ID | R¹ (Phenyl Position) | R² (Phenyl Position) | R³ (Phenyl Position) |

|---|---|---|---|

| LIB-A-001 | H | H | H |

| LIB-A-002 | 4-Cl | H | H |

| LIB-A-003 | 4-F | H | H |

| LIB-A-004 | H | 3-CF₃ | H |

| LIB-A-005 | H | 3-OCH₃ | H |

| LIB-A-006 | 2-CH₃ | H | H |

| LIB-A-007 | 4-Cl | 3-CF₃ | H |

Table 2: Example of a Focused Library with Pyridine Ring Modification This table is interactive. You can sort and filter the data.

| Compound ID | R⁴ (Pyridine Position) | R⁵ (Pyridine Position) | R⁶ (Pyridine Position) |

|---|---|---|---|

| LIB-B-001 | H | H | H |

| LIB-B-002 | 2-Cl | H | H |

| LIB-B-003 | H | 4-CH₃ | H |

| LIB-B-004 | H | H | 6-NH₂ |

| LIB-B-005 | 2-OCH₃ | H | H |

| LIB-B-006 | H | 4-OH | H |

| LIB-B-007 | 2-Cl | 4-CH₃ | H |

These libraries serve as invaluable resources for screening campaigns, enabling researchers to systematically investigate the impact of structural changes on a compound's function and identify promising leads for further development.

Theoretical and Computational Chemistry Studies of 3 Phenylsulfonyl Pyridine

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 3-(Phenylsulfonyl)pyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic nature. A common approach for this type of molecule involves the use of DFT with the B3LYP functional and a basis set such as 6-311G, which has been shown to provide a good balance between computational cost and accuracy for organic molecules.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by the distribution of electrons in its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

Computational studies on similar pyridine (B92270) derivatives, such as 3-(2-methylphenylaminothiazol-5-oyl) pyridine, have shown that the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient regions . In this compound, the HOMO is expected to have significant contributions from the phenyl and pyridine rings, while the LUMO is likely to be centered on the electron-withdrawing sulfonyl group and the pyridine ring.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For a related compound, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, DFT calculations with the B3LYP/6-31G** basis set have been used to determine these orbital energies researchgate.net.

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.02 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 5.04 |

Note: The values presented are illustrative and based on DFT calculations of analogous molecular structures.

Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For pyridine and its derivatives, the nitrogen atom of the pyridine ring typically exhibits a region of negative electrostatic potential, indicating its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor nih.govresearchgate.net. Conversely, the hydrogen atoms of the pyridine and phenyl rings, as well as the area around the sulfonyl group, are expected to show positive electrostatic potential, making them potential sites for nucleophilic attack.

In a study of 3-substituted pyridines, the MEP analysis revealed that the position and nature of the substituent significantly influence the electrostatic potential around the heterocyclic nitrogen nih.gov. For this compound, the electron-withdrawing sulfonyl group is expected to decrease the negative potential around the pyridine nitrogen compared to unsubstituted pyridine.

Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of the charge distribution by calculating the net atomic charges on each atom. In similar molecules, the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group are found to carry significant negative charges, while the sulfur atom and the carbon atoms bonded to it have positive charges .

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| S | +1.25 |

| O1 (sulfonyl) | -0.65 |

| O2 (sulfonyl) | -0.65 |

| N (pyridine) | -0.58 |

Note: The values presented are illustrative and based on DFT calculations of analogous molecular structures.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies calculated using DFT methods, after appropriate scaling, generally show good agreement with experimental IR and Raman spectra. A study on pyridine-3-sulfonic acid, a closely related molecule, utilized ab initio Hartree-Fock calculations to assign the observed vibrational modes asianpubs.org. For this compound, characteristic vibrational modes would include the stretching vibrations of the C-H, C=C, and C=N bonds of the aromatic rings, as well as the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Pyridine Ring | C=N Stretch | 1600 - 1550 |

| Phenyl Ring | C=C Stretch | 1500 - 1400 |

Note: The values presented are typical ranges and would be precisely calculated in a dedicated computational study.

Similarly, NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. These calculations can help in the assignment of complex NMR spectra and provide insights into the electronic environment of the nuclei.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis involves identifying the stable conformers of the molecule and the energy barriers for interconversion between them.

Rotational Barriers of Phenyl and Sulfonyl Groups

The molecule possesses rotational freedom around the C-S bond connecting the phenyl ring to the sulfonyl group and the C-S bond connecting the sulfonyl group to the pyridine ring. The rotation around these bonds is hindered by steric and electronic effects, leading to specific preferred conformations.

Preferred Conformations in Solution and Gas Phase

The preferred conformation of this compound may differ between the gas phase and in solution. In the gas phase, intramolecular interactions dominate, while in solution, interactions with the solvent molecules also play a crucial role.

Computational studies can model both environments. Gas-phase calculations are performed on an isolated molecule, while the effect of a solvent can be included using implicit solvent models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. The preferred conformation is the one with the lowest Gibbs free energy. For molecules with multiple aromatic rings, T-shaped or offset-stacked conformations are often favored over face-to-face arrangements to minimize electron repulsion, a preference that can be influenced by substituent effects nih.gov.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 3-(2-methylphenylaminothiazol-5-oyl) pyridine |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound in solution are not extensively documented in the literature, the methodology is well-suited to explore its behavior.